(R)-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound featuring a trifluoromethyl group, a chlorine atom, and a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the introduction of the trifluoromethyl group and the chlorine atom onto a tetrahydronaphthalene scaffold. One common approach is the trifluoromethylation of a suitable precursor, followed by chlorination and subsequent amination. The reaction conditions often involve the use of trifluoromethylating agents such as Umemoto’s reagents or trifluoromethyl iodide, and chlorinating agents like thionyl chloride or N-chlorosuccinimide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. These methods often utilize catalytic systems and optimized reaction conditions to achieve efficient trifluoromethylation, chlorination, and amination steps .
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various amine derivatives, ketones, aldehydes, and substituted naphthalene compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex fluorinated compounds.
Biology
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable component in drug design .
Industry
Industrially, ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used in the development of agrochemicals and materials with improved properties, such as increased resistance to degradation and enhanced performance .
Mechanism of Action
The mechanism of action of ®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the chlorine atom and amine group contribute to its overall activity. The compound may act by inhibiting or activating specific pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Efavirenz: An anti-HIV agent containing a trifluoromethyl group.
Mefloquine: An antimalarial drug with a trifluoromethyl group.
Celecoxib: A painkiller featuring a trifluoromethyl group.
Nilotinib: A tyrosine kinase inhibitor with a trifluoromethyl group.
Uniqueness
®-5-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of a trifluoromethyl group, a chlorine atom, and a chiral tetrahydronaphthalene backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11ClF3N |
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Molecular Weight |
249.66 g/mol |
IUPAC Name |
(1R)-5-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-10-7-2-1-3-9(16)6(7)4-5-8(10)11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1 |
InChI Key |
SJQOGYMMYFFRAR-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C(=C(C=C2)C(F)(F)F)Cl)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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